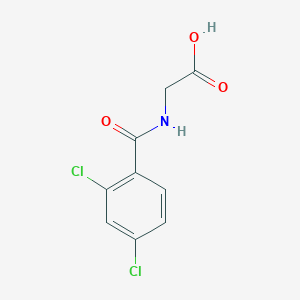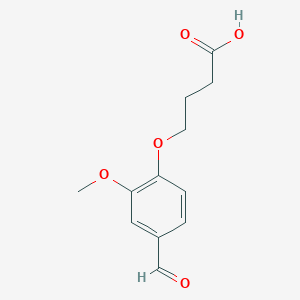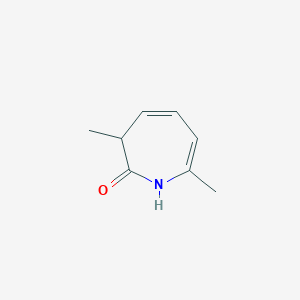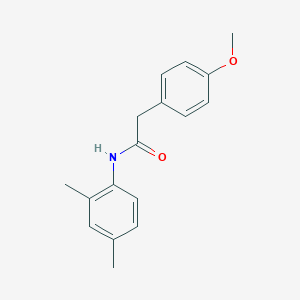
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic uses. DPA belongs to the class of compounds known as N-phenylacetamides, which have been shown to possess a range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain and spinal cord. DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. DPA has also been shown to modulate the activity of the GABAergic system, which plays a key role in the regulation of neuronal excitability and the generation of seizures.
Efectos Bioquímicos Y Fisiológicos
DPA has been shown to possess a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant effects. It has also been shown to possess antioxidant and neuroprotective effects, and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages as a research tool, including its potent analgesic and anti-inflammatory effects, and its activity against a range of seizure models. However, there are also several limitations to its use in lab experiments. For example, DPA has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects. Additionally, the exact mechanism of action of DPA is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DPA. One area of interest is the development of novel analogues of DPA with improved pharmacokinetic properties and/or greater potency. Another area of interest is the investigation of the potential therapeutic uses of DPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DPA and its effects on various neurotransmitter systems in the brain and spinal cord.
Métodos De Síntesis
DPA can be synthesized via a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 4-methoxyaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential therapeutic uses, particularly in the treatment of pain and inflammation. It has been shown to possess potent analgesic and anti-inflammatory effects in animal models, and has been suggested as a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) and opioids for the treatment of chronic pain. DPA has also been studied for its potential anti-convulsant effects, and has been shown to possess activity against a range of seizure models in animals.
Propiedades
Número CAS |
5348-58-3 |
|---|---|
Nombre del producto |
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-12-4-9-16(13(2)10-12)18-17(19)11-14-5-7-15(20-3)8-6-14/h4-10H,11H2,1-3H3,(H,18,19) |
Clave InChI |
LBNGSBAPZGVJRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



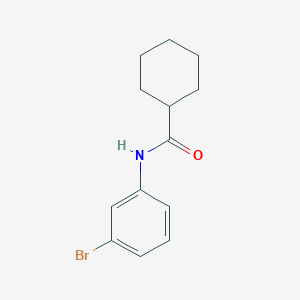
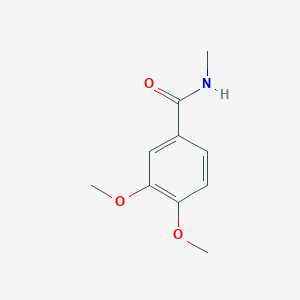
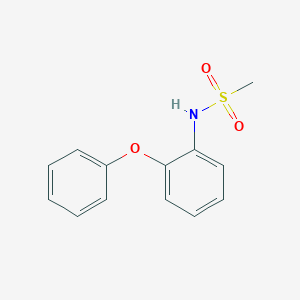
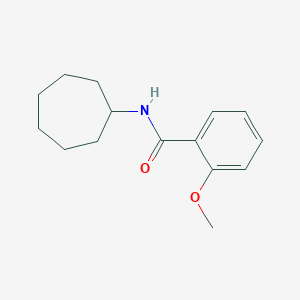
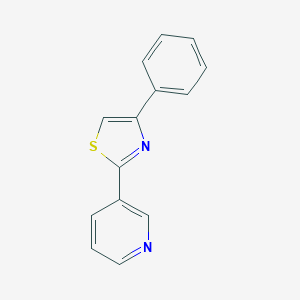
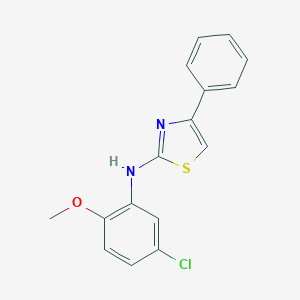
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

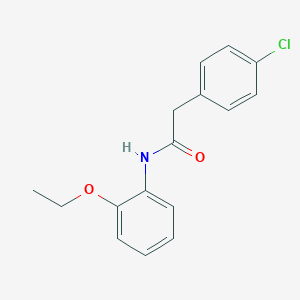

![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
